Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester
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Overview
Description
Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves the reaction of carbamic acid derivatives with thiobis(methyl) compounds. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted carbamic acid esters .
Scientific Research Applications
Carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to carbamic acid, thiobis(methyl-, bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) ester include:
- Carbamic acid, [(diethylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique thiobis(methyl) group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
50673-14-8 |
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Molecular Formula |
C24H28N2O6S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonylamino]methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C24H28N2O6S/c1-23(2)11-15-7-5-9-17(19(15)31-23)29-21(27)25-13-33-14-26-22(28)30-18-10-6-8-16-12-24(3,4)32-20(16)18/h5-10H,11-14H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
NMHDZAYVVVOBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NCSCNC(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |
Origin of Product |
United States |
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